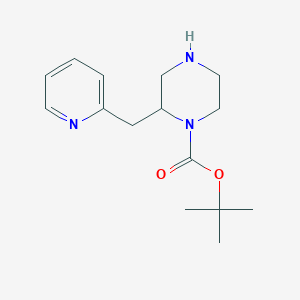

Tert-butyl 2-(pyridin-2-ylmethyl)piperazine-1-carboxylate

Description

Tert-butyl 2-(pyridin-2-ylmethyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate (Boc) protecting group at the 1-position and a pyridin-2-ylmethyl substituent at the 2-position. This compound belongs to a class of nitrogen-containing heterocycles widely used in medicinal chemistry as intermediates for drug discovery, particularly in kinase inhibitor synthesis and proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name |

tert-butyl 2-(pyridin-2-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-8-16-11-13(18)10-12-6-4-5-7-17-12/h4-7,13,16H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERFLGHDVYYYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes:

Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biology and Medicine:

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The target compound’s pyridinyl group at the 2-position distinguishes it from analogs with substitutions at the 4-position (e.g., 4-(6-fluoropyridin-3-yl) in ). Positional isomers can alter steric hindrance and electronic properties, affecting binding affinity in biological targets.

- Bulk and Polarity : Bulky substituents like 1-(pyridin-2-yl)ethyl () increase molecular weight and hydrophobicity compared to the target’s pyridin-2-ylmethyl group. Iodine in enhances polarizability, making it suitable for radiopharmaceutical applications.

- Chirality: Chiral analogs (e.g., ) highlight the importance of stereochemistry in drug-receptor interactions, whereas the target compound’s non-chiral structure may simplify synthesis.

Biological Activity

Tert-butyl 2-(pyridin-2-ylmethyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a pyridine moiety and a tert-butyl group. Its molecular formula is with a molecular weight of approximately 262.35 g/mol. The structural configuration allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its ability to interact with specific receptors and enzymes. Key mechanisms include:

- Receptor Binding : The compound has shown potential as a ligand for various receptors, which may modulate their activity. This interaction is crucial for its pharmacological effects.

- Antimicrobial Properties : Preliminary studies suggest that the compound possesses antibacterial and antifungal properties, although detailed mechanisms are still under investigation.

- Hydrogen Bonding and Hydrophobic Interactions : The binding affinity to target proteins is likely enhanced by hydrogen bonding and hydrophobic interactions, which are critical for its biological efficacy.

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent.

Study 2: Cancer Cell Line Analysis

In vitro tests on cancer cell lines revealed that the compound induced cytotoxic effects, particularly in A-431 cells, with an IC50 value indicating effective concentration levels required for significant cell death. This suggests potential applications in cancer therapy .

Study 3: Mechanistic Insights

Research focusing on the mechanistic aspects highlighted that the compound interacts primarily through hydrophobic contacts, which are essential for its binding to target proteins involved in disease pathways. Molecular dynamics simulations provided insights into these interactions, further supporting its therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.